tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate
Overview
Description
Molecular Structure Analysis
The InChI code for the closest match, “tert-Butyl (1-(4-fluorophenyl)cyclobutyl)carbamate”, is 1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.It is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Synthesis and Optimization
Synthesis Methodology
Zhao et al. (2017) developed a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib. The method involves acylation, nucleophilic substitution, and reduction, yielding an 81% total yield across three steps (Zhao, Guo, Lan, & Xu, 2017).
Efficient Chiral Inversion
Li et al. (2015) described an efficient, high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, featuring a key chiral inversion step. This synthesis offers advantages in simplicity, cost, yield, and purification, relevant for industrial applications (Li, Mei, Gao, Li, Yan, & Che, 2015).
Structural Analysis and Properties
X-ray Diffraction Studies
The molecular structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed via single crystal XRD data by Sanjeevarayappa et al. (2015). The study also reported weak C‒H···O interactions and π–π stacking in its crystalline form, contributing to the understanding of its physical properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structures
Baillargeon et al. (2017) explored the isomorphous crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, providing insights into the molecular interactions in these compounds (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Biological Evaluation
Antibacterial and Anthelmintic Activity
The synthesized compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic activity, expanding the understanding of its potential biological applications (Sanjeevarayappa et al., 2015).
Antimycobacterial Properties
Sriram et al. (2007) synthesized and evaluated tert-butyl derivatives for their antimycobacterial properties against Mycobacterium tuberculosis, showcasing their potential in medicinal chemistry (Sriram, Senthilkumar, Dinakaran, Yogeeswari, China, & Nagaraja, 2007).
Safety and Hazards
The safety information for “tert-Butyl (1-(4-fluorophenyl)cyclobutyl)carbamate” indicates that it is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-1-oxopropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9(16-13(18)19-14(2,3)4)12(17)10-5-7-11(15)8-6-10/h5-9H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFLADPELOCPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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